![molecular formula C14H11FN2O B14769254 3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a fluoro substituent, a methoxy group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The amino, fluoro, methoxy, and carbonitrile groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the fluoro and methoxy groups can be introduced through electrophilic aromatic substitution.
Final Assembly:
Industrial Production Methods
Industrial production of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield primary amines.
科学的研究の応用
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine: Similar structure but lacks the carbonitrile group.
3-Amino-2’-fluoro-[1,1’-biphenyl]-2-carbonitrile: Similar structure but lacks the methoxy group.
2-Amino-3’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with different positioning of the amino group.
Uniqueness
The uniqueness of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
2-amino-6-(2-fluoro-3-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-7-3-5-10(14(13)15)9-4-2-6-12(17)11(9)8-16/h2-7H,17H2,1H3 |
InChIキー |
WPOGRLPYBXVYHI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1F)C2=C(C(=CC=C2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


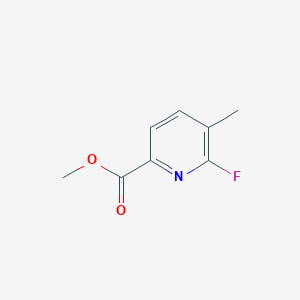
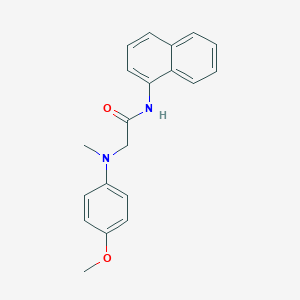
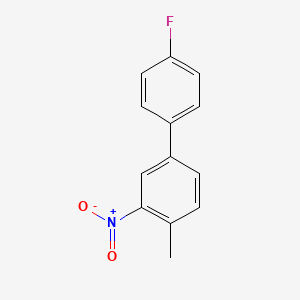
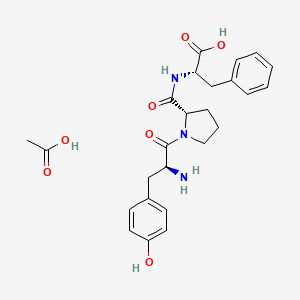
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
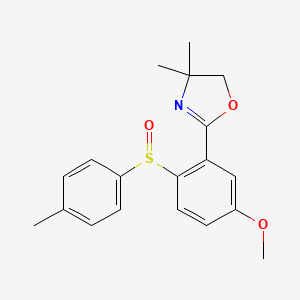
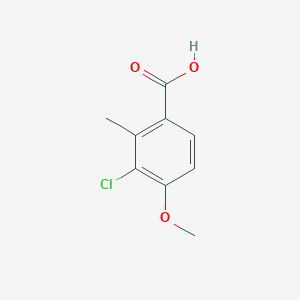
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B14769209.png)

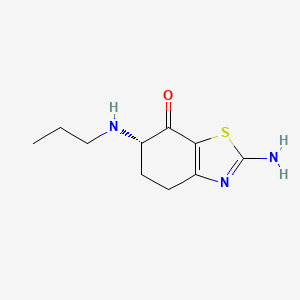
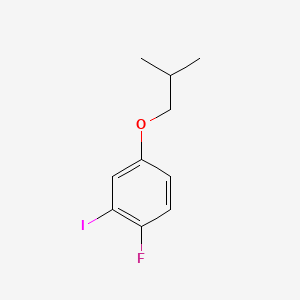
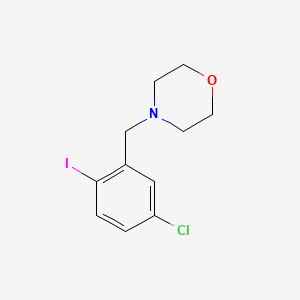
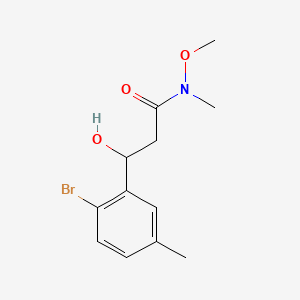
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
